2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol
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Overview
Description
2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol is an organic compound with the molecular formula C11H11NO3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-3-butyn-2-ol and 4-nitrothiophene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling of the butynol and nitrothiophene moieties.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where the nitro group or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The nitrothiophene moiety can participate in redox reactions, affecting cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol: Similar structure but with a nitrophenyl group instead of a nitrothiophene group.
2-Methyl-4-(3-nitrophenyl)but-3-yn-2-ol: Another similar compound with the nitro group positioned differently on the phenyl ring.
Uniqueness
2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol is unique due to the presence of the nitrothiophene group, which imparts distinct electronic and steric properties
Properties
CAS No. |
918866-72-5 |
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Molecular Formula |
C9H9NO3S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
2-methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C9H9NO3S/c1-9(2,11)4-3-7-5-14-6-8(7)10(12)13/h5-6,11H,1-2H3 |
InChI Key |
AEEHQFAVKLRRDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CSC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
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